4-Phenoxybenzoyl chloride

Polymer synthesis Polyketone Friedel-Crafts polymerization

4-Phenoxybenzoyl chloride (CAS 1623-95-6) is a strategic aromatic acyl chloride monomer essential for synthesizing the FDA-approved BTK inhibitor ibrutinib and high-performance polyaromatic ether-ketones via Friedel-Crafts polymerization. The para-phenoxy substitution pattern is structurally mandatory—ortho or meta isomers fail to deliver the requisite linear polymer architecture, thermal stability (Tg 220–231 °C), tensile strength (>100 MPa), and solvent resistance. Critically, polymer melt stability demands ultra-low aldehyde impurity levels (<0.1% p-phenoxybenzaldehyde) achieved through acidic catalyst/molecular sieve treatment at 180–250°C; standard commercial grades risk decomposition and crosslinking during melt processing. For ibrutinib synthesis, the para-phenoxybenzoyl moiety is irreplaceably embedded in the final drug scaffold. Procure only verified high-purity (≥97%) material with certified low aldehyde content to ensure reproducible polymerization and pharmaceutical intermediate performance.

Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
CAS No. 1623-95-6
Cat. No. B168053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybenzoyl chloride
CAS1623-95-6
Molecular FormulaC13H9ClO2
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
InChIKeyAOOZVQGGMFGGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxybenzoyl Chloride (CAS 1623-95-6): A Para-Substituted Acyl Chloride Monomer for High-Performance Polyketones and Pharmaceutical Synthesis


4-Phenoxybenzoyl chloride (CAS 1623-95-6) is an aromatic acyl chloride featuring a phenoxy substituent at the para position of the benzoyl core, with molecular formula C13H9ClO2 and molecular weight 232.66 g/mol . Commercially available at purities ranging from 95% to 97%, this compound exhibits the characteristic high electrophilicity of acyl chlorides, reacting vigorously with water to liberate toxic gas and undergoing rapid nucleophilic substitution with amines, alcohols, and aromatic substrates . It serves as a critical monomer for Friedel-Crafts polymerizations yielding polyaromatic ether-ketones and as a key pharmaceutical intermediate in the synthesis of the FDA-approved Bruton's tyrosine kinase inhibitor ibrutinib [1][2].

Why Acyl Chloride Alternatives Cannot Substitute for 4-Phenoxybenzoyl Chloride (CAS 1623-95-6) in Critical Applications


Substituting 4-phenoxybenzoyl chloride with structurally similar acyl chlorides such as 3-phenoxybenzoyl chloride (meta isomer), 2-phenoxybenzoyl chloride (ortho isomer), or unsubstituted benzoyl chloride is not feasible without compromising reaction outcomes. The para-phenoxy substitution pattern is essential for generating linear, high-molecular-weight polyaromatic ether-ketones with the requisite thermal and mechanical properties; alternative substitution patterns produce polymers with different chain packing, altered crystallinity, and reduced thermal stability [1]. Additionally, the purity of 4-phenoxybenzoyl chloride directly dictates polymer melt stability: trace aldehyde impurities (p-phenoxybenzaldehyde or p-phenoxybenzal chloride) present in inadequately purified material cause melt instability, decomposition, and crosslinking during fabrication, rendering the resulting polymers unsuitable for melt processing [2]. For pharmaceutical applications such as ibrutinib synthesis, the specific para-phenoxybenzoyl moiety is structurally embedded in the final drug architecture; substitution would yield an entirely different molecular scaffold incompatible with the target biological activity [3].

4-Phenoxybenzoyl Chloride (1623-95-6) Quantitative Differentiation Evidence Versus Closest Analogs and Alternatives


Para-Phenoxy Substitution Enables Self-Condensation to Polyketones Whereas Ortho/Meta Isomers Do Not Produce Comparable High-Performance Polymers

4-Phenoxybenzoyl chloride (para isomer) undergoes self-condensation polymerization via Friedel-Crafts acylation to yield aromatic polyketones comprising the repeat unit —C6H4—O—C6H4—CO—. This self-condensation capability is unique to the para-substituted isomer and has been patented as a method for producing polyketones, whereas ortho-phenoxybenzoyl chloride (2-phenoxybenzoyl chloride, CAS 40501-36-8) and meta-phenoxybenzoyl chloride (3-phenoxybenzoyl chloride) lack documented self-polymerization capacity yielding high-molecular-weight linear polymers due to steric constraints and altered electrophilic aromatic substitution regioselectivity [1][2].

Polymer synthesis Polyketone Friedel-Crafts polymerization

Aldehyde Impurity Content in 4-Phenoxybenzoyl Chloride Directly Governs Polyketone Melt Stability: A Critical Purity-Performance Relationship

The melt stability of poly(aryl ether ketones) derived from 4-phenoxybenzoyl chloride is exquisitely sensitive to trace aldehyde impurities (p-phenoxybenzaldehyde and p-phenoxybenzal chloride) present in the monomer feed. Standard commercial material without specialized purification contains aldehyde impurities that co-distill with the acyl chloride and cannot be removed by simple distillation. These impurities cause the resulting polymer to decompose and/or crosslink in the melt, rendering it unsuitable for melt processing fabrication. A patented purification method involving acidic catalyst treatment at 180–250°C for ≥0.5 hours followed by distillation yields acid halide substantially free of aldehyde contaminants, enabling the preparation of melt-stable aromatic polyketones [1].

Polymer processing Melt stability Monomer purification

4-Phenoxybenzoyl Chloride Yields High Thermal Stability Polyaromatic Ether-Ketones with Tg Values of 220–231 °C

Polymers synthesized from monomers incorporating the 4-phenoxybenzoyl chloride moiety exhibit high glass transition temperatures (Tg) indicative of excellent thermal stability. Poly(ether amide amide ether ketone ketone)s prepared using N,N′-bis(4-phenoxybenzoyl)-m-phenylenediamine monomer—itself synthesized from 4-phenoxybenzoyl chloride and m-phenylenediamine—display Tg values ranging from 220 to 231 °C, with tensile strengths of 102.9–108.5 MPa, and form transparent, strong, flexible films [1]. In comparative studies, copolymers derived from 4-phenoxybenzoyl chloride and 4,4′-diaminodiphenyl sulfone exhibited tensile strength of 102.7 MPa, Young's modulus of 2.19 GPa, and elongation at break of 14.1% while maintaining high thermal stability and organic solvent resistance [2].

Thermal stability Glass transition temperature Polymer characterization

p-Phenoxybenzotrichloride Route Provides Superior Yield and Purity Compared to Conventional Multi-Step Acyl Chloride Synthesis

A novel process for preparing 4-phenoxybenzoyl chloride utilizes the previously unknown intermediate p-phenoxybenzotrichloride, which is produced via photo-chlorination of p-phenoxytoluene with chlorine, followed by partial hydrolysis with water or aqueous acid to yield the target acyl chloride. This route achieves excellent yield and high purity while avoiding the costly multi-step processes, undesirable side reactions, and impurity complications inherent in conventional methods [1]. The p-phenoxybenzotrichloride intermediate is prepared with reaction temperatures ranging from 0–180 °C (preferably 20 °C up to boiling point), and using carbon tetrachloride solvent reduces undesired ring chlorination side reactions [2]. Polymerization studies report isolated polymer yields of 95.2% with inherent viscosity of 0.90 dL/g (c=0.12 g/dL) under optimized Friedel-Crafts conditions [3].

Process chemistry Synthetic efficiency Monomer preparation

4-Phenoxybenzoyl Chloride Is the Established Industrial Starting Material for Ibrutinib Synthesis; Alternative Acyl Chlorides Are Structurally Incompatible

In the established small-scale synthetic route to ibrutinib (a carboxylic acid amide inhibitor of Bruton's tyrosine kinase approved by FDA for mantle cell lymphoma and chronic lymphocytic leukemia), 4-phenoxybenzoyl chloride serves as the starting material (compound 1). It is reacted with malononitrile to afford alkenol 3, which is subsequently methylated using trimethylsilyldiazomethane to yield derivative 4 en route to the final drug substance [1]. This specific para-phenoxybenzoyl structural motif is embedded in the drug architecture. Chinese patent CN105541607A explicitly describes a synthetic method for 4-phenoxybenzoyl chloride specifically as the important intermediate of ibrutinib, underscoring its irreplaceable role [2]. Alternative acyl chlorides (e.g., benzoyl chloride, substituted benzoyl chlorides) would generate entirely different molecular scaffolds lacking the para-phenoxybenzoyl pharmacophore essential for BTK binding.

Pharmaceutical intermediate Ibrutinib synthesis BTK inhibitor

Validated Application Scenarios for 4-Phenoxybenzoyl Chloride (CAS 1623-95-6) Based on Quantitative Performance Evidence


Synthesis of Melt-Stable Polyaromatic Ether-Ketones via Friedel-Crafts Self-Condensation

4-Phenoxybenzoyl chloride undergoes self-condensation polymerization in the presence of aluminum chloride and methylene chloride to produce aromatic polyketones comprising the —C6H4—O—C6H4—CO— repeat unit [1][2]. This application demands monomer with aldehyde impurities reduced to extremely low levels (via acidic catalyst/molecular sieve treatment at 180–250°C for ≥0.5 hours) to ensure melt stability during subsequent polymer processing; standard commercial grades may cause decomposition and crosslinking [3]. The para-substitution pattern is essential for this self-condensation capacity—ortho and meta isomers lack equivalent polymerization capability.

Preparation of High-Thermal-Stability Poly(ether amide ether ketone) Copolymers with Tg Exceeding 220°C

4-Phenoxybenzoyl chloride serves as the key acylating agent for preparing diamine-based monomers such as N,N′-bis(4-phenoxybenzoyl)-m-phenylenediamine (BPBMPD) and N,N′-bis(4-phenoxybenzoyl)-p-phenylenediamine (BPBPPD) via condensation with m-phenylenediamine or p-phenylenediamine in N,N-dimethylacetamide [4][5]. The resulting polymers exhibit Tg values of 220–231 °C, tensile strengths of 102.9–108.5 MPa, and form transparent, strong, flexible films with excellent organic solvent resistance [4]. These thermal performance characteristics derive directly from the rigid para-phenoxybenzoyl moiety contributed by 4-phenoxybenzoyl chloride.

Synthesis of Ibrutinib via Malononitrile Condensation with 4-Phenoxybenzoyl Chloride

In the established small-scale synthetic route to the FDA-approved Bruton's tyrosine kinase inhibitor ibrutinib, 4-phenoxybenzoyl chloride is the designated starting material (compound 1), reacted with malononitrile to afford alkenol 3, followed by methylation to yield the key intermediate [6]. Chinese patent CN105541607A provides a dedicated synthetic method for 4-phenoxybenzoyl chloride explicitly as the important intermediate of ibrutinib [7]. The para-phenoxybenzoyl structural motif is irreplaceable in this drug scaffold—no alternative acyl chloride can substitute.

Monomer for Poly(ether ketone sulfone amide) Copolymers with Balanced Mechanical Properties

4-Phenoxybenzoyl chloride reacts with 4,4′-diaminodiphenyl sulfone to produce N,N′-bis(4-phenoxybenzoyl)-4,4′-diaminodiphenyl sulfone (BPBDAS) monomer, which upon copolymerization yields polymers with tensile strength of 102.7 MPa, Young's modulus of 2.19 GPa, and elongation at break of 14.1% while maintaining high thermal stability and resistance to organic solvents [8]. This combination of mechanical properties and solvent resistance is enabled by the para-phenoxybenzoyl chloride-derived structural unit.

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